molecular formula C₇H₃D₃N₄O₄ B1147580 Formaldehyde 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-50-5

Formaldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No. B1147580
M. Wt: 213.17
InChI Key:
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Description

Synthesis Analysis

The synthesis of formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of formaldehyde with 2,4-dinitrophenylhydrazine in a controlled environment. This process yields geometrical isomers, primarily the (E)-isomer, which can partially isomerize to the (Z)-isomer upon the addition of acid, achieving an equilibrium isomer ratio. The presence of a C=C double bond in the structure influences the absorption maxima of the isomers, indicating the significance of molecular structure in the synthesis process (Uchiyama et al., 2004).

Molecular Structure Analysis

The molecular structure of formaldehyde 2,4-Dinitrophenylhydrazone-d3 is characterized by the presence of (E)- and (Z)-geometrical isomers. The stabilization of the molecular structure occurs through the migration of the C=C double bond to a position of conjugation with the C=N double bond during the synthesis, forming a stabilized molecular structure. This conjugation and the geometrical isomerism play a crucial role in the compound's spectral properties, with isomers exhibiting different UV-visible spectral properties (Uchiyama et al., 2004).

Chemical Reactions and Properties

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes specific chemical reactions, including isomerization influenced by environmental conditions such as acid presence. The compound's reactivity with various chemical agents, like acetic anhydride, showcases its potential to form a complex mixture of products, highlighting the complexity of its chemical behavior. These reactions are pivotal in analytical applications, where the compound's derivatives are used for the quantification of airborne carbonyl compounds (Lamberton et al., 1974).

Physical Properties Analysis

The physical properties of formaldehyde 2,4-Dinitrophenylhydrazone-d3, such as its solubility, absorption spectrum, and stability, are influenced by its molecular structure and isomeric forms. The equilibrium between (E)- and (Z)-isomers, facilitated by environmental conditions, plays a significant role in its chromatographic behavior and detection methods. These properties are crucial for the analytical application of the compound, especially in high-performance liquid chromatography (HPLC) and gas chromatography (GC) (Uchiyama et al., 2004).

Chemical Properties Analysis

The chemical properties of formaldehyde 2,4-Dinitrophenylhydrazone-d3, including its reactivity, isomerization potential, and interaction with other chemical substances, are fundamental for its use in analytical chemistry. The compound's ability to form stable derivatives with carbonyl compounds, which can then be analyzed using various chromatographic techniques, underscores its utility in detecting and quantifying carbonyl compounds in different matrices (Lamberton et al., 1974).

Scientific Research Applications

Analytical Method Development
The use of Formaldehyde 2,4-Dinitrophenylhydrazone-d3, particularly its derivates like d2-Formaldehyde-2,4-dinitrophenylhydrazone, plays a crucial role in the development of analytical methods for quantifying formaldehyde and acetaldehyde in complex matrices. A method leveraging HPLC-APCI-MS (High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry) was developed, utilizing these derivates as internal calibration standards. This approach is particularly effective in ensuring precise quantification in samples with complex backgrounds, such as automobile exhaust, by facilitating co-elution of labelled and non-labelled derivatives under identical mass spectrometric conditions, thereby enhancing the reliability of the internal calibration method (Zurek, Karst, & Luftmann, 1999).

Environmental Monitoring
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 derivatives are integral in environmental monitoring techniques, especially for detecting low-molecular-weight aldehydes in stack gas and automobile exhaust. Improved procedures involving direct derivatization in a bubbler with a methanol or acetonitrile solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) allow for simple and rapid analysis. This method, notable for its simplicity and speed, avoids the extraction and condensation steps typical in formaldehyde analysis, achieving high recoveries for formaldehyde and other aldehydes with low detection limits (Geng, Chen, & SIu, 1992).

Food Safety and Quality Control
In food safety and quality control, specifically in aquatic products, the derivatives of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 are used to establish fast determination methods using HPLC. The derivatization of formaldehyde with 2,4-dinitrophenylhydrazine forms 2,4-dinitrophenylhydrazone, which is then separated and quantified, providing a rapid, sensitive, and repeatable method suitable for formaldehyde determination in aquatic products (Kun, 2011).

Tobacco Smoke Analysis
The analysis of formaldehyde in tobacco smoke also leverages the reaction with 2,4-dinitrophenylhydrazine to form the dinitrophenylhydrazone derivative. This derivative is then extracted and analyzed by high-performance liquid chromatography, providing a method that can be extended to other carbonyl compounds in tobacco smoke that form hydrazone derivatives (Mansfield, Hodge, Hege, & Hamlin, 1977).

Safety And Hazards

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name

N,3,5-trideuterio-N-(methylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLSLWCHGLSML-COQLVEBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])N([2H])N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5-trideuterio-N-(methylideneamino)-2,4-dinitroaniline

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